molecular formula C20H41BrO B1276951 20-Bromoicosan-1-ol CAS No. 92002-48-7

20-Bromoicosan-1-ol

Cat. No. B1276951
CAS RN: 92002-48-7
M. Wt: 377.4 g/mol
InChI Key: ZGNWCADSJRJNCQ-UHFFFAOYSA-N
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Description

The compound of interest, 20-Bromoicosan-1-ol, is not directly studied in the provided papers. However, related compounds and methodologies can offer insights into its potential characteristics and synthetic routes. For instance, the study of bolaform surfactants, such as eicosane-1,20-bis(triethylammonium bromide), provides information on the behavior of long-chain molecules with functional groups at the termini .

Synthesis Analysis

The synthesis of related brominated organic compounds is well-documented. For example, the synthesis of a 1-bromoalumole involves the reaction of a dilithio derivative with AlBr3, indicating the use of halogenated reagents for introducing bromine into organic molecules . Similarly, the synthesis of 10,11-dimethyl-eicosan-1,20-dioic acid from a bromo-alcohol precursor suggests a potential route for synthesizing 20-Bromoicosan-1-ol through halogenation of an alcohol group .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, as seen in the dimeric structure of 1-bromoalumole . The structure of 20-Bromoicosan-1-ol would likely feature a long hydrocarbon chain with a terminal bromine atom, influencing its reactivity and physical properties.

Chemical Reactions Analysis

Brominated compounds are often reactive and can participate in various chemical reactions. For instance, 1-bromoalumole can undergo functionalization to yield substituted alumoles . The presence of a bromine atom in 20-Bromoicosan-1-ol would similarly allow for reactions such as nucleophilic substitution or elimination, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated organic compounds can vary widely. The bolaform surfactant studied shows solubility in water and the formation of micellar structures, which could be relevant for understanding the behavior of 20-Bromoicosan-1-ol in solution . The reactivity of brominated compounds, as demonstrated by the synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes, suggests that 20-Bromoicosan-1-ol may also be amenable to further chemical transformations . Additionally, the synthesis of 1-bromo-1-lithioethene and its subsequent reactions with various electrophiles provide examples of how brominated intermediates can be utilized in organic synthesis .

Scientific Research Applications

Thermal Behavior and Pyrolysis

  • Study of Brominated Compounds: Research by Borojovich and Aizenshtat (2002) explores the thermal behavior of brominated compounds, including those structurally related to 20-Bromoicosan-1-ol. Their work focuses on the pyrolysis of brominated phenols and how the bromine atom's position affects the distribution of pyroproducts. This has implications in understanding the thermal degradation and stability of such compounds (Borojovich & Aizenshtat, 2002).

Biological and Biomedical Applications

  • ω-Functionalized Eicosane-Phosphate Building Blocks: Jablonkai and Oroszlan (2005) discuss the preparation of ω-functionalized eicosanes, which have applications in studying binding and structural organization on different surfaces. These compounds, including variations of 20-Bromoicosan-1-ol, have potential uses in biosensors and other biotechnological applications (Jablonkai & Oroszlan, 2005).

Vascular Function and Hypertension

  • 20-HETE and Vascular Function: Studies by Imig et al. (2011) and Garcia & Schwartzman (2016) highlight the role of 20-HETE, a metabolite related to 20-Bromoicosan-1-ol, in regulating blood flow and contributing to hypertension and stroke. These insights can guide the development of treatments for cardiovascular diseases (Imig et al., 2011); (Garcia & Schwartzman, 2016).

Synthesis and Reactivity

  • Synthesis of Chlorophyll-a Derivatives: Tamiaki et al. (2013) discuss the synthesis of chlorophyll-a derivatives, including 20-bromo-chlorins. This research offers insights into the reactivity and potential applications of brominated compounds like 20-Bromoicosan-1-ol in synthetic chemistry and photodynamic therapy (Tamiaki et al., 2013).

Airway Smooth Muscle Function

  • Effect on Airway Smooth Muscle: Rousseau et al. (2005) explore how 20-HETE, a compound related to 20-Bromoicosan-1-ol, affects airway smooth muscle cells, indicating potential applications in understanding respiratory diseases and developing treatments (Rousseau et al., 2005).

Enantioselective Synthesis

  • Enantioselective Henry Reaction: Blay et al. (2008) detail a catalytic, highly enantioselective synthesis method for producing bromo-nitroalkanols. This research provides valuable information on synthetic routes applicable to compounds like 20-Bromoicosan-1-ol (Blay, Hernandez‐Olmos, & Pedro, 2008).

Safety And Hazards

Safety precautions for handling 20-Bromoicosan-1-ol include keeping the substance away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water due to the risk of violent reactions and possible flash fires. The container should be kept tightly closed and protected from moisture .

properties

IUPAC Name

20-bromoicosan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41BrO/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h22H,1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNWCADSJRJNCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCBr)CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409188
Record name 20-bromoicosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

20-Bromoicosan-1-ol

CAS RN

92002-48-7
Record name 20-bromoicosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20-Bromo-icosan-1-ol was synthesized according to Uneyama et al, Tetrahedron Letters, 1991, 32(11), 1459-1462. Briefly, 400 ml petrolether were heated before 240 ml petrolether, 20.34 g icosane-1,20-diol and 280 ml HBr (48% in H2O) were added. The mixture was refluxed over night and incubated at room temperature for another day. The precipitate was then removed by filtration and dissolved in 300 ml dichloromethane. The solution was dried over Na2SO4 and filtered through silica gel. The solvent was removed and the crude product finally recrystallized from petrolether. Purity of the product was judged by 1H-NMR.
Quantity
20.34 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MC Wamberg, R Wieczorek, SB Brier… - Bioconjugate …, 2014 - ACS Publications
… The diol 2 was converted to 20-bromoicosan-1-ol (3) using aqueous HBr (48% in H 2 O) in petroleum ether (bp. 100–140 C) according to a literature procedure (yield = 36%). (50) …
Number of citations: 10 pubs.acs.org
H Abe, Y Ohishi, M Inouye - The Journal of Organic Chemistry, 2012 - ACS Publications
… To a solution of penta-O-acetyl-β-d-glucopyranose (7.11 g, 18.2 mmol) and 20-bromoicosan-1-ol (5.5 g, 15 mmol) in CH 2 Cl 2 (65 mL) was added BF 3 ·Et 2 O (11.5 mL, 91.1 mmol) …
Number of citations: 13 pubs.acs.org
K Ito, Y Mutoh, S Saito - The Journal of Organic Chemistry, 2017 - ACS Publications
The catalytic activity of macrocyclic phenanthroline-CuI complexes was utilized to synthesize [2]catenanes by intramolecular Sonogashira-type reaction. The high reactivity of the acyclic …
Number of citations: 6 pubs.acs.org
山下義明 - 2019
Number of citations: 4

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